1-(2-Aminophenyl)-2-phenylethanone

Catalog No.
S2826802
CAS No.
835-38-1
M.F
C14H13NO
M. Wt
211.264
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Aminophenyl)-2-phenylethanone

CAS Number

835-38-1

Product Name

1-(2-Aminophenyl)-2-phenylethanone

IUPAC Name

1-(2-aminophenyl)-2-phenylethanone

Molecular Formula

C14H13NO

Molecular Weight

211.264

InChI

InChI=1S/C14H13NO/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9H,10,15H2

InChI Key

SHCZEDMZASVGHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2N

Solubility

not available

Synthesis:

1-(2-Aminophenyl)-2-phenylethanone, also known as 2-amino-1-phenylethanone or o-aminoacetophenone, can be synthesized through various methods. One common method involves the acylation of 2-aminobenzene (o-phenylamine) with acetic anhydride.

Applications in Organic Synthesis:

This compound serves as a valuable intermediate in the synthesis of various organic molecules. Here are some examples:

  • Heterocyclic compounds: 1-(2-Aminophenyl)-2-phenylethanone can be used as a starting material for the synthesis of diverse heterocyclic compounds, including pyrazoles, pyridines, and thiazoles. These heterocycles often possess various biological activities, making them essential in drug discovery efforts.
  • Schiff bases: The reaction of this compound with various aldehydes or ketones leads to the formation of Schiff bases. These Schiff bases find applications in various fields, including catalysis, coordination chemistry, and material science.
  • Dyes and pigments: 1-(2-Aminophenyl)-2-phenylethanone can be employed as a precursor for the synthesis of certain dyes and pigments used in various industrial applications.

Other Potential Applications:

While research is ongoing, 1-(2-Aminophenyl)-2-phenylethanone also holds potential for applications in other areas, including:

  • Medicinal chemistry: The presence of the amine and ketone functional groups in this molecule suggests potential for exploring its biological activities and developing new drugs. However, further research is necessary to determine its efficacy and safety.
  • Material science: The unique properties of this compound, such as its ability to form various derivatives, might be beneficial in developing novel materials with specific functionalities.

1-(2-Aminophenyl)-2-phenylethanone, also known as ortho-aminoacetophenone, is an organic compound with the molecular formula C8H9NOC_8H_9NO and a molecular weight of approximately 135.16 g/mol. This compound features an acetophenone structure with an amino group positioned ortho to the carbonyl group. Its chemical structure can be represented as follows:

  • Chemical Structure:
    C6H4(NH2)COCH3\text{C}_6\text{H}_4(\text{NH}_2)\text{COCH}_3

This compound is notable for its potential in various

  • Oxidation: The compound can undergo oxidation to form corresponding flavones or other derivatives when treated with oxidizing agents such as selenium dioxide or alkaline hydrogen peroxide .
  • Aldol Condensation: It can act as a nucleophile in aldol condensation reactions, leading to the formation of β-hydroxy ketones under basic conditions .
  • Diels-Alder Reactions: This compound can also serve as a dienophile in Diels-Alder reactions, interacting with simple dienes to form cycloadducts .

1-(2-Aminophenyl)-2-phenylethanone exhibits various biological activities:

  • Antimicrobial Properties: Studies indicate that this compound demonstrates antimicrobial activity against certain bacterial strains, making it a candidate for further pharmacological exploration .
  • Antioxidant Activity: The presence of the amino group contributes to its antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
  • Potential Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation, although further research is necessary to confirm these effects and elucidate mechanisms .

Several methods are employed for synthesizing 1-(2-Aminophenyl)-2-phenylethanone:

  • Acetylation of Aniline: The most common method involves the acetylation of 2-aminophenol using acetic anhydride or acetyl chloride, yielding ortho-aminoacetophenone .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis, which improves yields and reduces reaction times significantly compared to traditional methods .
  • Solvent-Free Methods: Green chemistry approaches advocate for solvent-free synthesis, enhancing environmental sustainability while maintaining high yields .

1-(2-Aminophenyl)-2-phenylethanone finds applications in various fields:

  • Pharmaceuticals: Its antimicrobial and potential anticancer properties make it a candidate for drug development .
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including dyes and agrochemicals .
  • Material Science: The compound is utilized in developing polymeric materials due to its reactivity and ability to form cross-linked structures .

Research on the interactions of 1-(2-Aminophenyl)-2-phenylethanone includes:

  • Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential therapeutic applications .
  • Binding Affinity Studies: Studies have assessed its binding affinities with various biological targets, contributing to understanding its mechanism of action at the molecular level .

Several compounds share structural characteristics with 1-(2-Aminophenyl)-2-phenylethanone. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
AcetophenoneAromatic KetoneSimplest aromatic ketone, used as a precursor in resins and fragrances .
4-AminoacetophenonePara-substitutedExhibits similar biological activity but lacks ortho positioning effects.
BenzylideneacetoneChalconeKnown for diverse biological activities but structurally distinct from ortho-amino compounds.
2-AminoacetophenoneOrtho-substitutedSimilar amino substitution but different reactivity profile due to structural variations.

The unique ortho positioning of the amino group in 1-(2-Aminophenyl)-2-phenylethanone enhances its reactivity and biological activity compared to other similar compounds.

XLogP3

3.2

Dates

Modify: 2023-08-17

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